molecular formula C26H34Cl2N7O7P B608101 Infigratinib phosphate CAS No. 1310746-10-1

Infigratinib phosphate

Cat. No. B608101
M. Wt: 658.4738
InChI Key: GUQNHCGYHLSITB-UHFFFAOYSA-N
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Description

Infigratinib phosphate is a potent inhibitor of the FGFR family with IC50 of 0.9 nM, 1.4 nM, 1 nM, and 60 nM for FGFR1, FGFR2, FGFR3, and FGFR4, respectively . It blocks a protein called FGFR, which may help keep cancer cells from growing and may kill them. It may also prevent the growth of new blood vessels that tumors need to grow .


Synthesis Analysis

Infigratinib (INF) is a novel, small molecule that is orally administered to inhibit human fibroblast growth factor receptors (FGFRs). Prediction of susceptible sites of metabolism and reactivity pathways for INF was performed by the Xenosite web predictor tool . In vitro, in vivo, and reactive intermediates of INF were characterized and identified using liquid chromatography ion trap mass spectrometry (LC-ITMS) .


Molecular Structure Analysis

The chemical formula of Infigratinib phosphate is C26H34Cl2N7O7P . The molecular weight is 658.4738 . The chemical name is 3- (2,6-dichloro-3,5-dimethoxyphenyl)-1- {6- [4- (4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methylurea phosphate (1:1) .


Chemical Reactions Analysis

Infigratinib metabolism was predominantly CYP3A4-mediated (94%). The two major metabolites BHS697 and CQM157 accounted for ≈ 16–33% and ≈ 9–12%, respectively, of the overall pharmacological activity of infigratinib . In vitro and in vivo phase I metabolic pathways included N-dealkylation, N-demethylation, O-demethylation, hydroxylation, and dechlorination, while the in vivo phase II metabolic reaction was a direct conjugation of INF with glucuronic acid and sulphate .


Physical And Chemical Properties Analysis

The elemental analysis of Infigratinib phosphate is C, 47.43; H, 5.20; Cl, 10.77; N, 14.89; O, 17.01; P, 4.70 .

Scientific Research Applications

  • Efficacy in Urothelial Carcinoma : Infigratinib is a potent inhibitor of fibroblast growth factor receptors (FGFR) 1-3, showing significant activity in metastatic urothelial carcinoma (mUC) with FGFR3 alterations. A study found that hyperphosphatemia caused by FGFR inhibitors like infigratinib can be a biomarker for treatment response in mUC (Lyou et al., 2020).

  • Applications in Achondroplasia : Low doses of infigratinib were effective in improving skeletal abnormalities in a mouse model of achondroplasia without leading to significant changes in phosphorus levels. This suggests its potential application in treating achondroplasia, a form of short stature (Reyes et al., 2020).

  • Treatment of Intrahepatic Cholangiocarcinoma : Infigratinib is being investigated for treating intrahepatic cholangiocarcinoma (IHCA), a cancer with alterations in FGFR, showing promising results in phase I and II studies. It is noted for its high potency FGFR1-3 inhibition (Botrus et al., 2020).

  • Approval for Cholangiocarcinoma : Infigratinib has been approved in the USA for treating previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with FGFR2 fusion or other rearrangements (Kang, 2021).

  • Activity in Various Urothelial Carcinomas : It has shown activity in patients with advanced or metastatic urothelial carcinoma bearing FGFR3 alterations, with varying activity in upper tract urothelial carcinoma (UTUC) and urothelial carcinoma of the bladder (UCB) (Pal et al., 2020).

  • Interactions with Cytochrome P450 Enzymes : Infigratinib is a reversible inhibitor and mechanism-based inactivator of cytochrome P450 3A4, which is significant for understanding potential drug-drug interactions (Tang et al., 2021).

  • Enhancing Cancer Cell Differentiation : Combining infigratinib with the CDK4/6 inhibitor ribociclib can prolong cell differentiation in FGFR-driven hepatocellular carcinoma, delaying resistance to treatment (Prawira et al., 2020).

  • Quantification and Metabolic Stability Assessment : A study developed an LC-MS/MS method for estimating infigratinib concentration in human liver microsomes, contributing to the understanding of its metabolic stability (Mostafa et al., 2021).

  • Penetration in Human Plasma and Brain Tumor : A validated LC-MS/MS assay for determining total and unbound levels of infigratinib in human plasma, cerebrospinal fluid, and glioblastoma tissue was developed, aiding in the evaluation of its pharmacokinetics and CNS penetration (Margaryan et al., 2021).

  • Identification as a Reversible Inhibitor and Inactivator of CYP2J2 : Infigratinib was identified as a potent reversible inhibitor and mechanism-based inactivator of CYP2J2, which is crucial for understanding its potential drug-drug interactions, especially with rivaroxaban (Tang et al., 2022).

Safety And Hazards

Infigratinib phosphate is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. Moderate to severe irritant to the skin and eyes . The serious risks include hyperphosphatemia and retinal pigment epithelial detachment and monitoring for these adverse reactions during treatment is recommended .

Future Directions

Infigratinib received its first approval on 28 May 2021 in the USA for the treatment of previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with a FGFR2 fusion or other rearrangement as detected by a test approved by the US Food and Drug Administration (FDA) . The next generation of small-molecule inhibitors, such as lirafugratinib and LOXO-435, and the FGFR2-specific antibody bemarituzumab are expected to have a reduced risk of hyperphosphatemia and the ability to overcome certain resistance mutations .

properties

IUPAC Name

3-(2,6-dichloro-3,5-dimethoxyphenyl)-1-[6-[4-(4-ethylpiperazin-1-yl)anilino]pyrimidin-4-yl]-1-methylurea;phosphoric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31Cl2N7O3.H3O4P/c1-5-34-10-12-35(13-11-34)18-8-6-17(7-9-18)31-21-15-22(30-16-29-21)33(2)26(36)32-25-23(27)19(37-3)14-20(38-4)24(25)28;1-5(2,3)4/h6-9,14-16H,5,10-13H2,1-4H3,(H,32,36)(H,29,30,31);(H3,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUQNHCGYHLSITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=CC=C(C=C2)NC3=CC(=NC=N3)N(C)C(=O)NC4=C(C(=CC(=C4Cl)OC)OC)Cl.OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34Cl2N7O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

658.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Infigratinib phosphate

CAS RN

1310746-10-1
Record name Infigratinib phosphate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310746101
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name INFIGRATINIB PHOSPHATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58BH47BV6S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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